Tetrapeptide-2

Vue d'ensemble

Description

Tetrapeptide-2 is a synthetic peptide composed of four amino acids. It is classified as an oligopeptide and is known for its significant role in various biological processes. This compound is particularly noted for its applications in anti-aging and skin care products due to its ability to promote collagen synthesis and improve skin elasticity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrapeptide-2 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s amine group.

Coupling: of the next amino acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Repetition: of deprotection and coupling steps until the tetrapeptide is complete.

Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. The process is automated and can be scaled up to produce significant quantities of the peptide for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrapeptide-2 can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

Reduction: Sodium borohydride, mild acidic or basic conditions.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the formation of free thiols .

Applications De Recherche Scientifique

Scientific Research Applications

The applications of Acetyl Tetrapeptide-2 span several domains:

Cosmetic Industry

Acetyl this compound is predominantly used in anti-aging products due to its efficacy in improving skin texture and reducing signs of aging. It has been shown to increase keratinocyte density by 51% over five days and enhance keratin production by 75% .

Dermatological Treatments

Research has indicated that Acetyl this compound can alleviate symptoms associated with atopic dermatitis. In murine models, it effectively suppressed vascular permeability and immune responses, leading to significant reductions in ear thickness compared to control groups .

Wound Healing

Studies suggest that this peptide may accelerate wound healing processes by promoting cellular regeneration and enhancing the skin's natural defenses against environmental stressors .

Case Study 1: Effects on Keratinocytes

A study demonstrated that treatment with Acetyl this compound significantly increased keratinocyte density and enhanced metabolic activity. Specifically, keratin production rose by 75%, indicating its potential for rejuvenating aged or damaged skin .

Case Study 2: Atopic Dermatitis Model

In an experimental model of atopic dermatitis, topical application of Acetyl this compound resulted in a marked reduction in symptoms such as inflammation and vascular permeability. The peptide's effectiveness was comparable to established treatments like tacrolimus, showcasing its therapeutic potential .

Mécanisme D'action

Tetrapeptide-2 exerts its effects by interacting with specific receptors and signaling pathways in the skin. It promotes the synthesis of collagen and other extracellular matrix proteins, leading to improved skin elasticity and reduced wrinkles . The peptide also has anti-inflammatory properties, which help to soothe and protect the skin from environmental stressors .

Comparaison Avec Des Composés Similaires

Tuftsin: A tetrapeptide related to immune system function.

Rigin: A tetrapeptide with functions similar to those of tuftsin.

Postin: The N-terminal tetrapeptide of cystatin C and an antagonist of tuftsin.

Uniqueness of Tetrapeptide-2: this compound is unique due to its specific sequence and ability to promote collagen synthesis and improve skin elasticity. Unlike other tetrapeptides, this compound is particularly effective in anti-aging applications, making it a valuable ingredient in cosmetic formulations .

Activité Biologique

Tetrapeptide-2, a synthetic peptide composed of four amino acids, has garnered significant attention in the fields of dermatology and cosmetic science due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on cellular mechanisms, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its role in skin care formulations, particularly those targeting aging and skin rejuvenation. Its mechanism of action involves modulation of cellular processes that promote skin health, including collagen synthesis, cell proliferation, and anti-inflammatory responses.

This compound exhibits several biological activities that contribute to its effectiveness:

- Collagen Synthesis : Studies have shown that this compound can stimulate fibroblasts to enhance collagen production, which is crucial for maintaining skin elasticity and firmness.

- Cell Proliferation : The peptide promotes the proliferation of keratinocytes, which are essential for skin barrier function and repair.

- Anti-Inflammatory Effects : this compound has been observed to reduce inflammatory markers in skin cells, suggesting a protective role against inflammation-related skin damage.

Cell Viability and Proliferation

A study conducted on immortalized human keratinocytes (HaCaT) assessed the effects of this compound on cell viability and mechanical properties. The results indicated that treatment with this compound led to:

- Increased Cell Viability : After 48 hours of treatment, HaCaT cells exhibited enhanced viability compared to untreated controls.

- Altered Mechanical Properties : Atomic force microscopy (AFM) demonstrated an increase in cell stiffness, which is indicative of improved structural integrity (Figure 1).

| Concentration (µg/ml) | Cell Viability (%) | Cell Stiffness (Young's Modulus) |

|---|---|---|

| 0.5 | 95 | 1.5 kPa |

| 1.0 | 100 | 2.0 kPa |

| 5.0 | 90 | 1.8 kPa |

Gene Expression Modulation

Further analysis revealed that this compound treatment resulted in significant upregulation of genes associated with collagen synthesis and cell survival:

- ACTN1 : Involved in actin filament organization.

- SOD2 : An antioxidant enzyme that protects against oxidative stress.

The upregulation of these genes correlates with enhanced mechanical properties and resilience against aging-related deterioration in skin cells .

Clinical Applications

A clinical study evaluated the efficacy of a formulation containing this compound over a period of 12 weeks among participants with visible signs of aging. The outcomes were as follows:

- Reduction in Wrinkle Depth : Participants reported a significant decrease in crow's feet wrinkles by an average of 30%.

- Improved Skin Firmness : Instrumental measurements indicated an increase in skin firmness by approximately 25%.

These findings underscore the potential of this compound as an effective agent in anti-aging skincare products .

Propriétés

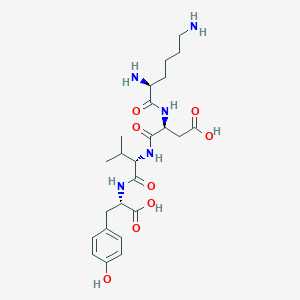

IUPAC Name |

(3S)-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37)/t16-,17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUIAHOPEGZYFE-JPLJXNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75957-56-1 | |

| Record name | Tetrapeptide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQ5P2574K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.